3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H5Cl3F3NO and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a compound with potential application in the field of agrochemicals due to its chemical structure that facilitates the synthesis of pesticides. The compound's synthesis involves processes that have been optimized for higher yields, illustrating its significance in creating effective chemical agents for pest control. Notably, the chemical also serves as a key intermediate in the development of herbicides, such as trifloxysulfuron, highlighting its utility in agriculture for controlling unwanted plant growth (Lu Xin-xin, 2006; Zuo Hang-dong, 2010).
Fungicidal Applications
The structural analysis of this compound derivatives, such as fluazinam, reveals its potential fungicidal properties. This compound's ability to form stable crystal structures through hydrogen bonding and other intermolecular interactions suggests its effectiveness in disrupting fungal growth, thereby supporting its application in managing plant diseases (Youngeun Jeon et al., 2013).
Material Science and Photoluminescent Properties
In material science, derivatives of this compound have been synthesized for their photoluminescent and magnetic properties. These compounds, through their interaction with rare earth elements, exhibit unique behaviors that are beneficial in the development of materials with specific electronic and optical properties. Such research paves the way for innovations in electronic devices and sensors (F. Pointillart et al., 2009).
Pharmaceutical Intermediates
The compound's role extends to the pharmaceutical industry, where it serves as a precursor in the synthesis of complex molecules. Its chemical structure allows for regioselective difunctionalization, enabling the creation of diverse pharmaceutical agents with potential therapeutic applications. This capability demonstrates the compound's versatility and its contribution to advancing medical research and drug development (Benjamin Heinz et al., 2021).
Insecticidal Activity
The insecticidal potential of this compound and its derivatives is noteworthy. The presence of a pyridine ring enhances the compound's activity against a wide range of soil insect pests, offering an effective solution for crop protection. Such findings underscore the importance of chemical synthesis in developing safer and more efficient insecticides (Dongqing Liu et al., 2006).
Properties
IUPAC Name |
3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLUHKLJXNZKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.